Gonadorelin diacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSAKCOAKORKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H75N17O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Gonadorelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.88e-02 g/L | |
| Record name | Gonadorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gonadorelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |
| Record name | Gonadorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luteinizing hormone-releasing factor | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Luteinizing hormone-releasing factor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gonadorelin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Luteinizing hormone releasing hormone human acetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gonadorelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action of Gonadorelin Diacetate
Gonadotropin-Releasing Hormone Receptor (GnRH-R) Binding and Activation
The initial and most critical step in the action of Gonadorelin (B1671987) diacetate is its binding to and activation of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) superfamily.
Interaction of Gonadorelin Diacetate with Pituitary GnRH Receptors
As a synthetic decapeptide, this compound is structurally identical to the endogenous GnRH produced by the hypothalamus. wikipedia.org It specifically binds to GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary gland. patsnap.combachem.com This interaction is the primary trigger for the synthesis and release of two crucial gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). bachem.comdrugbank.com The binding of this compound to these receptors initiates a cascade of intracellular events that ultimately govern reproductive function. patsnap.com
Conformational Changes and Receptor Occupancy Dynamics
The binding of an agonist like this compound to the GnRH receptor is believed to induce a specific conformational change in the receptor protein. nih.gov This alteration is crucial for the receptor to transition from an inactive to an active state, enabling it to interact with and activate intracellular G-proteins. nih.gov While the precise dynamics for this compound are not extensively detailed, the general mechanism for GnRH agonists involves the stabilization of an active receptor conformation. This process is influenced by the extracellular loops of the receptor, which play a role in ligand binding and agonist potency. nih.gov
The occupancy of the GnRH receptor by its ligand is a dynamic process. Agonists like this compound are typically internalized rapidly after binding, a process that is part of the cellular response and regulation. nih.gov In contrast, GnRH antagonists exhibit prolonged receptor occupancy on the cell surface due to a much slower dissociation rate. nih.gov Continuous stimulation with a GnRH agonist can lead to a reduction in the number of available GnRH receptors on the cell surface, a phenomenon known as down-regulation. nih.gov
Comparative Receptor Affinity Studies of this compound with Other GnRH Analogs
The biological potency of GnRH analogs is closely linked to their binding affinity for the GnRH receptor. Several synthetic GnRH analogs have been developed with modifications to the native decapeptide structure to enhance their affinity and stability.
Studies comparing various GnRH agonists have demonstrated differences in their potency. For instance, buserelin (B193263), a nonapeptide analog, has been reported to be significantly more potent in stimulating LH secretion than gonadorelin. globalgen.vet This increased potency is attributed to its greater stability and higher affinity for the GnRH receptor. globalgen.vet Research in cattle has shown that buserelin can induce a greater LH peak compared to gonadorelin. globalgen.vet Similarly, lecirelin, another analog, has also been shown to induce a more significant LH release compared to gonadorelin.
Table 1: Comparative Potency of Gonadorelin and other GnRH Analogs
| GnRH Analog | Relative Potency (LH Release) | Species Studied | Reference |
|---|---|---|---|
| Gonadorelin | Baseline | Cattle | globalgen.vet |
| Buserelin | ~50-fold > Gonadorelin | Cattle | globalgen.vet |
| Lecirelin | Significantly > Gonadorelin | Cattle |
This table illustrates the relative potency based on luteinizing hormone (LH) release, which is a functional outcome of receptor binding and activation.
Intracellular Signaling Pathways Initiated by this compound
Upon activation by this compound, the GnRH receptor triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to the mobilization of second messengers and the activation of downstream effector proteins.
Activation of Phospholipase C (PLC) Pathway
The binding of this compound to the GnRH receptor leads to the activation of the Gq/11 class of G-proteins. nih.gov The activated alpha subunit of the G-protein then stimulates the membrane-bound enzyme Phospholipase C (PLC). patsnap.comnih.gov PLC is a crucial enzyme in this signaling cascade, responsible for hydrolyzing a specific membrane phospholipid. patsnap.com
Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG) Production
Once activated, Phospholipase C acts on phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. PLC cleaves PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comnih.gov
IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). patsnap.comnih.gov The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of LH and FSH from their storage granules.
Simultaneously, the lipid-soluble DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC). patsnap.comnih.gov Activated PKC then phosphorylates various intracellular proteins, further contributing to the signaling cascade that regulates the synthesis and secretion of gonadotropins. patsnap.com
Intracellular Calcium Mobilization and Protein Kinase C (PKC) Activation
The binding of gonadorelin to its G protein-coupled receptor (GPCR), primarily through Gαq/11, activates phospholipase C (PLC). nih.govgenome.jp PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). genome.jp IP3 binds to its receptors on the endoplasmic reticulum, leading to the mobilization of intracellular calcium (Ca2+). mdpi.comnih.gov This initial release is followed by an influx of extracellular Ca2+ through voltage-operated channels, further increasing cytosolic Ca2+ concentration. mdpi.com
Simultaneously, DAG activates the protein kinase C (PKC) pathway. genome.jp Studies have shown that GnRH agonists significantly increase intracellular Ca2+ concentrations and that PKC activation is involved in the steroidogenic effects of GnRH in human granulosa cells. nih.gov The activation of PKC and the mobilization of intracellular calcium act sequentially and synergistically to mediate the effects of GnRH. nih.gov For instance, the GnRH-agonist-induced expression of the PKCβ gene is dependent on both Ca2+ and PKC activity. nih.gov This dual signaling is crucial for the sustained phase of gonadotropin secretion. oncohemakey.com
Mitogen-Activated Protein Kinase (MAPK) Cascades in Gonadotropes
The signaling cascade initiated by gonadorelin extends to the activation of mitogen-activated protein kinase (MAPK) pathways. researchgate.net GnRH activates several MAPK cascades, including the extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and p38 MAPK pathways, through a PKC-dependent mechanism. genome.jpresearchgate.net
Activation of these MAPK cascades is a key step in translating the GnRH signal into transcriptional regulation of gonadotropin subunit genes. researchgate.net For example, GnRH-stimulated activation of ERK1 and ERK2 is involved in the regulation of the common α-subunit (αGSU) and the β-subunits of luteinizing hormone (LHβ) and follicle-stimulating hormone (FSHβ). nih.gov Studies in human granulosa-luteal cells have demonstrated that GnRH agonists stimulate MAPK activation in a time- and dose-dependent manner, and this activation is mediated by PKC. nih.gov The activated MAPKs can then translocate to the nucleus to phosphorylate and activate transcription factors, leading to the induction of early genes like c-fos and ultimately influencing gonadotropin gene expression. genome.jpnih.gov
cAMP/PKA Pathway Modulation
While the primary signaling pathway for GnRH involves Gαq/11, there is evidence for the involvement of the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway. oncohemakey.comfrontiersin.org In certain contexts, the GnRH receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. genome.jponcohemakey.com
The role of the cAMP/PKA pathway in GnRH action has been a subject of investigation, with some studies showing that prolonged exposure to GnRH can stimulate cAMP accumulation. frontiersin.org This pathway appears to be particularly important in the differential regulation of gonadotropin synthesis, with slower GnRH pulse frequencies favoring FSH synthesis through PKA-mediated mechanisms. frontiersin.org In some cell types, activation of the cAMP pathway can stimulate GnRH release, suggesting a complex interplay between these signaling cascades. nih.gov Furthermore, crosstalk exists between the cAMP/PKA and other signaling pathways, which collectively contribute to the precise regulation of gonadotrope function. researchgate.netnih.gov
Regulation of Gonadotropin Synthesis and Secretion
This compound plays a central role in stimulating the synthesis and release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. drugbank.com This regulation is complex, involving differential control over the two gonadotropins, influenced by the pattern of gonadorelin stimulation and leading to specific transcriptional events.
Differential Stimulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Synthesis and Release
Gonadorelin stimulates the synthesis and release of LH and, to a lesser extent, FSH. drugbank.com The differential regulation of LH and FSH is a critical aspect of reproductive physiology. researchgate.net While both hormones share a common α-subunit, their unique β-subunits (LHβ and FSHβ) confer their biological specificity, and the synthesis of these β-subunits is the rate-limiting step in gonadotropin production. nih.govnih.gov
The differential secretion of LH and FSH is influenced by various factors, including feedback from gonadal steroids. oup.com For example, in the luteal phase of the menstrual cycle, estradiol (B170435) and progesterone (B1679170) are involved in controlling GnRH-induced FSH secretion but not LH secretion. oup.com In some physiological states, such as in prepubertal females, the FSH response to gonadorelin may be greater than the LH response. drugbank.com
Influence of this compound Pulse Frequency and Amplitude on Gonadotropin Secretion
The pulsatile nature of GnRH release from the hypothalamus is essential for maintaining normal gonadotropin production and secretion. nih.gov Continuous exposure to GnRH or its agonists leads to downregulation of gonadotropin subunit mRNA levels and secretion. oup.com The frequency and amplitude of these pulses are key determinants in the differential regulation of LH and FSH. drugbank.comnih.gov
High-frequency GnRH pulses preferentially stimulate LH synthesis and secretion, while low-frequency pulses favor FSH synthesis and release. researchgate.netnih.gov This frequency-dependent regulation has been demonstrated in various experimental models. For instance, in rhesus monkeys, increasing the frequency of GnRH administration led to a decline in plasma gonadotropin concentrations, whereas decreasing the frequency resulted in a rise in circulating FSH. nih.gov Similarly, in vitro studies with rat pituitary cells showed that LH secretion was maximally stimulated at a GnRH pulse frequency of every 30 minutes, while FSH secretion peaked at a frequency of every 2 hours. oup.com The amplitude of GnRH pulses also affects gonadotropin secretion, with lower infusion rates leading to decreased plasma LH and FSH levels. nih.gov The amplitude of LH pulses is also related to the frequency of GnRH pulses, with lower frequencies leading to higher amplitude LH responses. bioscientifica.com
| GnRH Pulse Frequency | Predominant Gonadotropin Response | Reference |
|---|---|---|
| High Frequency (>1 pulse/hour) | Preferential LH Secretion | researchgate.net |
| Low Frequency (<1 pulse/2-3 hours) | Preferential FSH Secretion | researchgate.net |
| Every 30-60 minutes (in vitro) | Maximal LH Secretion | oup.com |
| Every 1-2 hours (in vitro) | Maximal FSH Secretion | oup.com |
Transcriptional Regulation of FSHβ and LHβ Subunit Genes
The differential effects of gonadorelin pulse frequency on LH and FSH secretion are mediated at the level of gene transcription for their respective β-subunits. mdpi.com The regulation of FSHβ and LHβ gene expression involves a complex interplay of signaling pathways and transcription factors. e-tarjome.comnih.gov
Impact on Pituitary Gonadotrope Gene Expression
The binding of this compound to its receptor on pituitary gonadotropes initiates signaling pathways that modulate the expression of genes crucial for reproductive function. This includes the genes encoding the common alpha subunit (α-GSU) and the specific beta subunits of luteinizing hormone (LHβ) and follicle-stimulating hormone (FSHβ).
The transcriptional regulation of these genes is a complex process influenced by the pulsatility of GnRH signaling. Continuous exposure to a GnRH agonist like this compound leads to distinct changes in gene expression. Studies in animal models have shown that continuous administration of a GnRH agonist can lead to a decrease in the messenger RNA (mRNA) levels of the GnRH receptor itself. This reduction in receptor gene expression is a key molecular mechanism contributing to the desensitization of the gonadotrope cells. For instance, in immature female rats, continuous stimulation with a GnRH agonist resulted in a significant decrease in pituitary GnRH receptor mRNA concentrations.
Furthermore, this compound influences the expression of transcription factors that are essential for gonadotropin gene synthesis. One such transcription factor is the Early Growth Response Protein 1 (EGR1). GnRH signaling is known to induce the expression of EGR1, which in turn can regulate the transcription of other genes involved in pituitary function. This highlights an indirect pathway through which this compound can modulate the genetic machinery of the gonadotrope.
| Gene | Effect of Continuous this compound Exposure | Mediating Factors |
|---|---|---|
| GnRH Receptor (GnRHR) | Downregulation of mRNA levels | Transcriptional regulation |
| Luteinizing Hormone β-subunit (LHβ) | General suppression of synthesis | Changes in GnRH pulse frequency signaling |
| Follicle-Stimulating Hormone β-subunit (FSHβ) | General suppression of synthesis | Changes in GnRH pulse frequency signaling |
| Early Growth Response Protein 1 (EGR1) | Induction of expression | Upstream signaling from the GnRH receptor |
Desensitization and Downregulation of GnRH Receptors
Continuous or prolonged exposure to this compound leads to a state of desensitization and downregulation of the GnRH receptors, a phenomenon that is central to its therapeutic applications in conditions requiring suppression of the reproductive axis.
Mechanisms of Receptor Desensitization with Continuous this compound Exposure
The desensitization of the GnRH receptor is a multi-step process that begins with the uncoupling of the receptor from its intracellular signaling machinery. bath.ac.uk The mammalian GnRH receptor is unique among G protein-coupled receptors (GPCRs) as it lacks a C-terminal tail, a region typically involved in rapid desensitization and internalization. nih.govnih.gov However, desensitization still occurs through several mechanisms.
Upon continuous agonist binding, G protein-coupled receptor kinases (GRKs) can phosphorylate the intracellular loops of the GnRH receptor. This phosphorylation promotes the binding of proteins called β-arrestins. nih.gov The binding of β-arrestin physically hinders the interaction of the receptor with its G protein, effectively uncoupling it from the downstream signaling cascade and leading to a rapid attenuation of the cellular response. nih.gov
Following uncoupling, the receptor-β-arrestin complex can be targeted for internalization into the cell via endocytosis. nih.govoup.com This process removes the receptors from the cell surface, further reducing the cell's responsiveness to this compound. The internalization of the GnRH receptor is a slower process compared to other GPCRs that possess a C-terminal tail. oup.com Once internalized, the receptors can be targeted for degradation or recycled back to the cell surface.
Impact on Gonadotropin Secretion under Sustained Stimulation
The initial response to this compound administration is a transient increase in the secretion of LH and FSH, often referred to as a "flare-up" effect. However, with sustained stimulation, the desensitization and downregulation of GnRH receptors lead to a profound and sustained suppression of gonadotropin release. nih.gov
This biphasic response is a hallmark of GnRH agonist action. The initial surge in LH and FSH is a direct consequence of the activation of the readily available pool of GnRH receptors. As the mechanisms of desensitization and receptor downregulation take effect, the pituitary gonadotropes become refractory to further stimulation by this compound, resulting in a dramatic decrease in the secretion of both LH and FSH.
Studies in various animal models have demonstrated this suppressive effect. For example, in cattle, the administration of different formulations of this compound initially induces a surge in LH levels. However, continuous exposure would lead to the expected suppression. The magnitude and timing of the initial LH release can vary depending on the specific formulation of this compound.
| Gonadorelin Product | Animal Model | Peak LH Concentration (ng/mL) | Time to Peak (hours) |
|---|---|---|---|
| This compound Tetrahydrate (Product C) | Holstein Cows | Higher than other products | 2 |
| This compound Tetrahydrate (Product FE) | Holstein Cows | Lower than Product C | 1 |
| Gonadorelin Hydrochloride (Product FA) | Holstein Cows | Lower than Product C | Not specified |
| This compound Tetrahydrate (Product C) | Beef Heifers | Higher than other products | 0.5 |
| This compound Tetrahydrate (Product FE) | Beef Heifers | Lower than Product C | 0.5 |
| Gonadorelin Hydrochloride (Product FA) | Beef Heifers | Lower than Product C | 0.5 |
It is important to note that the data in the table above reflects the initial stimulatory effect of a single dose of gonadorelin. Under conditions of sustained stimulation, these elevated levels of LH would be followed by a profound and lasting suppression.
Pharmacological and Physiological Research of Gonadorelin Diacetate
Pharmacodynamics of Gonadorelin (B1671987) Diacetate
The pharmacodynamic effects of gonadorelin diacetate are centered on its interaction with the pituitary gland, influencing the release of key reproductive hormones. drugbank.comwikipedia.org
This compound functions as a physiologic trigger, mimicking the natural pulsatile secretion of GnRH from the hypothalamus. ferring.cahres.ca This action stimulates the synthesis and release of two primary gonadotropins from the anterior pituitary gland: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov The process is initiated when gonadorelin binds to specific GnRH receptors on the surface of pituitary gonadotrope cells. patsnap.combachem.com This binding activates intracellular signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, which transmit the signal from the cell surface to the nucleus to facilitate the synthesis and secretion of LH and FSH. drugs.comnoahcompendium.co.ukpatsnap.com Research indicates that only 20% occupancy of GnRH receptors is necessary to elicit 80% of the maximum biological response. drugs.comnoahcompendium.co.uk By replacing deficient or dysregulated hypothalamic GnRH secretion, pulsatile administration of gonadorelin can restore normal pituitary function. hres.ca
The release of gonadotropins is regulated by the frequency and amplitude of GnRH pulses. ncats.iodrugbank.com Upon administration of gonadorelin, the pituitary gland is stimulated to release LH and, to a lesser extent, FSH. drugbank.comunboundmedicine.comnih.gov However, in certain physiological states, such as in prepubertal females or in specific gonadal function disorders, the FSH response may be greater than the LH response. drugbank.comnih.gov
Research in cattle has provided specific insights into the dose-response relationship. In studies comparing different gonadorelin formulations, the diacetate form has been shown to effectively induce a significant LH surge. For instance, a 100 µg intramuscular dose of this compound in nonlactating Holstein cows resulted in a significant increase in serum LH concentrations within one to two hours, which returned to basal levels by the four-hour mark. nih.gov Comparative studies have also highlighted differences among various gonadorelin products.
Table 1. Comparative LH Response to a 100 µg Dose of Different Gonadorelin Formulations in Cattle
| Animal Model | Gonadorelin Product | Peak LH Concentration (ng/mL) | Time to Peak LH | Source |
|---|---|---|---|---|
| Non-lactating Holstein Cows | This compound (Cystorelin) | Higher peak concentration vs. other groups | 2 hours | nih.gov, nih.gov |
| Non-lactating Holstein Cows | This compound (Fertagyl) | Lower peak concentration vs. Cystorelin | 1 hour | nih.gov, nih.gov |
| Non-lactating Holstein Cows | Gonadorelin hydrochloride (Factrel) | Lower peak concentration vs. Cystorelin | Not specified | nih.gov, nih.gov |
| Beef Heifers | This compound (Cystorelin) | Higher peak concentration vs. Fertagyl | ~30 minutes | nih.gov |
The gonadotropins (LH and FSH) released in response to this compound administration act directly on the gonads to stimulate the production of reproductive steroids (steroidogenesis). drugbank.comnih.gov
Ovarian Steroidogenesis: In females, FSH stimulates the growth and maturation of ovarian follicles and enhances the secretion of estrogen. patsnap.com LH is crucial for triggering ovulation and promoting the development of the corpus luteum, which in turn produces progesterone (B1679170). ncats.iopatsnap.com The pulsatile administration of gonadorelin acetate (B1210297) effectively mimics the natural LH peak, leading to follicular maturation and ovulation. unboundmedicine.comhpra.ie
Testicular Steroidogenesis: In males, LH acts on the Leydig cells within the testes to stimulate the production and secretion of testosterone (B1683101). patsnap.combachem.com Concurrently, FSH targets the Sertoli cells to support and facilitate the process of spermatogenesis. ncats.iopatsnap.com Studies have demonstrated that administration of this compound can increase testosterone concentrations. researchgate.net
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination, which influences its method of use in clinical and research settings. drugbank.comferring.ca
This compound is absorbed rapidly following injection. drugs.comdrugbank.com The route of administration affects its bioavailability and duration of action.
Intravenous (IV) Administration: This route provides immediate and complete bioavailability. patsnap.comunboundmedicine.com
Intramuscular (IM) Administration: Absorption is rapid, with peak plasma concentrations (Cmax) of 120.0 to 123.5 ng/L reached approximately 15 minutes (Tmax) after a 100 µg dose in cattle. drugs.comnoahcompendium.co.uk The absolute bioavailability of an IM injection compared to an IV injection is estimated to be between 75% and 89%. drugs.comnoahcompendium.co.ukhpra.ie
Subcutaneous (SC) Administration: This route can provide a longer duration of action, though absorption rates may be more variable. patsnap.com
The compound has a very short half-life, with an initial half-life of 2 to 10 minutes and a terminal half-life of 10 to 40 minutes. wikipedia.orgferring.ca This rapid clearance necessitates frequent, pulsatile administration to mimic the natural physiological rhythm of GnRH. ncats.io
Following administration, gonadorelin is distributed to various tissues. Studies involving radiolabelled gonadorelin in cattle have shown that 24 hours after an intramuscular injection, the highest concentrations of radioactivity are found in the primary organs of excretion and metabolism, including the kidneys, liver, lungs, and pituitary and adrenal glands. drugs.comnoahcompendium.co.ukhpra.ie Research in rats has also noted significant accumulation in the ovaries and breast tissue, which corresponds with the known distribution of GnRH receptors. akjournals.com
Gonadorelin exhibits extensive binding to plasma proteins. drugs.comnoahcompendium.co.uk Animal studies have determined a plasma protein binding rate of 73%, measured at 8 and 24 hours post-administration. drugs.comnoahcompendium.co.ukhpra.ie
Table 2. Summary of Pharmacokinetic Parameters for this compound
| Parameter | Value | Administration Route | Source |
|---|---|---|---|
| Absorption | Rapid | IM, IV, SC | drugs.com, drugbank.com, patsnap.com |
| Bioavailability (Absolute) | ~75% - 89% | IM vs. IV | drugs.com, noahcompendium.co.uk, hpra.ie |
| Tmax (Peak Time) | ~15 minutes | IM (in cattle) | drugs.com, noahcompendium.co.uk |
| Cmax (Peak Concentration) | 120.0 - 123.5 ng/L | IM (100 µg dose in cattle) | drugs.com, noahcompendium.co.uk |
| Half-life (Initial) | 2 - 10 minutes | IV / SC | wikipedia.org, ferring.ca |
| Half-life (Terminal) | 10 - 40 minutes | IV / SC | wikipedia.org, ferring.ca |
| Plasma Protein Binding | 73% | IM (in cattle) | drugs.com, noahcompendium.co.uk, hpra.ie |
Metabolism to Biologically Inactive Peptide Fragments
Gonadorelin, being a naturally occurring peptide, is rapidly broken down into inactive metabolites. noahcompendium.co.uk Following administration, this compound is subject to extensive and rapid degradation into biologically inactive peptide fragments and amino acids. regulations.govbimeda.co.ke This process is primarily carried out by hydrolysis, with peptidase enzymes playing a key role in cleaving the peptide bonds. regulations.govcreative-peptides.comwikipedia.orgfda.gov
The initial and most significant step in its metabolism is the cleavage of peptide bonds, which results in the formation of smaller oligopeptides that lack biological activity. regulations.gov Research has shown that the deletion of N- or C-terminal amino acids from the GnRH sequence leads to a dramatic loss of its gonadotropin-releasing activity. regulations.gov For instance, deaminated GnRH with a C-terminal Gly-OH retains only 0.1% of the activity of the parent molecule. regulations.gov
Specific peptide fragments have been studied to determine their biological activity. The N-terminal tripeptide and tetrapeptide fragments, as well as the C-terminal octapeptide, have been found to be inactive. regulations.gov Furthermore, the C-terminal GnRH-(2-10)-nonapeptide exhibits less than 10-5 times the activity of GnRH. regulations.gov This significant reduction in bioactivity is attributed to the decreased affinity of these fragments to bind to GnRH receptors, thereby diminishing their intrinsic gonadotropin-releasing capability. regulations.gov
Metabolism of gonadorelin is not confined to a single location; it occurs in the plasma, as well as in several organs, most notably the liver and kidneys. regulations.govloopyvet.com The pituitary gland is also involved in its metabolism. regulations.gov This rapid and widespread metabolism contributes to the short half-life of gonadorelin, which is estimated to be between 10 and 40 minutes. wikipedia.org
| Metabolic Process | Key Enzymes/Mechanisms | Resulting Fragments | Biological Activity of Fragments | Primary Sites of Metabolism |
|---|---|---|---|---|
| Hydrolysis | Peptidases | Oligopeptides, amino acids | Inactive | Plasma, Liver, Kidneys, Pituitary |
| Peptide Bond Cleavage | Membrane-associated proteases | N-terminal tripeptide, C-terminal octapeptide | Inactive | Various tissues |
Excretion Pathways and Organ Involvement
The elimination of gonadorelin and its inactive metabolites from the body involves several key organs and pathways. The primary route of excretion is through the urine. creative-peptides.comloopyvet.com After the administration of radiolabelled gonadorelin, the majority of the radioactivity is recovered in the urine, indicating that the kidneys are the main organ responsible for clearing the substance and its breakdown products. regulations.govhres.ca Notably, no intact GnRH is found to be excreted in human urine, underscoring the completeness of its metabolism prior to elimination. regulations.gov
The liver also plays a significant role in the excretion process. noahcompendium.co.ukhyperdrug.co.uk Studies involving radiolabelled gonadorelin have shown that the highest concentrations of radioactivity are found in the main organs of excretion, which include the liver and kidneys. noahcompendium.co.ukhyperdrug.co.uk This suggests that the liver is involved in the uptake and potential metabolism of gonadorelin before it or its metabolites are excreted.
In dairy cows, the excretion pathways are more varied. Following intramuscular administration, the principal route of excretion is via milk, followed by urine and feces. noahcompendium.co.ukhyperdrug.co.uk A significant portion of the administered dose is also excreted as carbon dioxide in the expired air, indicating a more complex metabolic and elimination process in these animals. noahcompendium.co.uk
| Excretion Pathway | Primary Organ(s) Involved | Excreted Products | Species-Specific Notes |
|---|---|---|---|
| Renal Excretion | Kidneys | Inactive peptide fragments and amino acids | Primary route in humans and rats. regulations.gov |
| Hepatic Involvement | Liver | Metabolites for further excretion | High tissue concentration of radioactivity observed. noahcompendium.co.ukhyperdrug.co.uk |
| Milk | Mammary Glands | Gonadorelin and/or its metabolites | Principal route in dairy cows. noahcompendium.co.ukhyperdrug.co.uk |
| Feces | Gastrointestinal Tract | Metabolites | Secondary route in dairy cows. noahcompendium.co.ukhyperdrug.co.uk |
| Expired Air | Lungs | Carbon dioxide | Significant in dairy cows. noahcompendium.co.uk |
Influence of Physiological Conditions on Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound can be influenced by various physiological conditions, although specific research in this area is not extensive. One of the most significant factors that can alter the pharmacokinetics of gonadorelin is renal function. hres.ca Since the kidneys are the primary organs responsible for the clearance of gonadorelin and its metabolites, any impairment in renal function would be expected to prolong the half-life and reduce the clearance of the drug. hres.ca
The mode of administration can also influence the physiological effects of gonadorelin acetate. patsnap.com Pulsatile administration mimics the natural secretion of GnRH, which is crucial for normal reproductive function. patsnap.com In contrast, continuous administration leads to the downregulation of GnRH receptors, resulting in the suppression of gonadotropin release. patsnap.com This demonstrates how the physiological response is highly dependent on the pattern of drug exposure.
Further research is needed to fully elucidate the impact of various physiological states on the pharmacokinetic profile of this compound.
Preclinical Research on Gonadorelin Diacetate
In Vitro Studies on Cellular Response
Gonadotrope Cell Line Responses to Gonadorelin (B1671987) Diacetate
The cellular response to gonadorelin, a synthetic form of gonadotropin-releasing hormone (GnRH), has been extensively studied using immortalized gonadotrope cell lines. lotilabs.com These cell lines serve as valuable models for understanding the molecular mechanisms of GnRH action in the pituitary gland. nih.gov The αT3-1 and LβT2 cell lines, derived from mouse pituitary tumors, are two of the most widely used systems for this research. nih.govfrontiersin.org
The αT3-1 cell line is specific to the gonadotrope lineage, expressing GnRH receptors and secreting the alpha-subunit of gonadotropins. nih.gov Studies on this cell line demonstrate that the application of GnRH or its agonists induces a cascade of intracellular events, including the induction of alpha-subunit mRNA levels. nih.gov The LβT2 cell line is considered a model of a mature gonadotrope, as it expresses the common alpha-subunit, the luteinizing hormone beta-subunit (LHβ), and the GnRH receptor. frontiersin.org This cell line responds to pulsatile GnRH stimulation by upregulating the expression of both LHβ and the GnRH receptor, and by secreting LH. frontiersin.org
Research using these models has established that gonadorelin stimulates the synthesis and release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). bachem.comdrugbank.com While LH release is the primary response, FSH production is also increased, though typically to a lesser degree. drugbank.com
Receptor Binding Kinetics and Intracellular Signaling in Cell Culture Models
Gonadorelin diacetate exerts its effects by binding to specific GnRH receptors (GnRHR) on the surface of gonadotrope cells in the anterior pituitary. bachem.com The GnRHR is a member of the G-protein coupled receptor (GPCR) family. nih.govnih.gov Studies in αT3-1 cells confirm that these receptors show specificity for different GnRH analogs with dissociation constants very similar to those found in normal pituitary tissue. nih.gov
Upon agonist binding, the GnRHR activates the Gq/11 family of heterotrimeric G proteins. nih.gov This activation triggers a downstream signaling cascade, beginning with the stimulation of phospholipase Cβ. nih.gov This enzyme catalyzes the production of two key second messengers: diacylglycerol and inositol (B14025) trisphosphate. nih.gov
This initial signaling leads to an increase in phosphoinositide turnover and the translocation of protein kinase C (PKC) to the cell membrane. nih.gov In pituitary-derived αT3-1 cells, GnRHR signaling activates mitogen-activated protein kinase (MAPK) cascades, which are crucial for transmitting signals from the cell surface to the nucleus to regulate gonadotropin gene transcription. nih.gov The activation of the ERK (extracellular signal-regulated kinase) cascade by GnRH depends primarily on PKC, while the activation of the JNK (c-Jun N-terminal kinase) cascade involves PKC and other signaling molecules. nih.gov The binding of gonadorelin also enhances the activation of voltage-sensitive calcium channels. nih.gov
Interactive Data Table: Summary of In Vitro Cellular Responses to Gonadorelin
| Cell Line Model | Key Receptor | Primary Signaling Pathway | Downstream Effects |
|---|---|---|---|
| αT3-1 | GnRH Receptor (GnRHR) | Gq/11 Protein -> Phospholipase C -> IP3/DAG | Increased phosphoinositide turnover, Protein Kinase C (PKC) translocation, MAPK (ERK, JNK) activation, enhanced calcium channel activation. nih.govnih.gov |
| LβT2 | GnRH Receptor (GnRHR) | Gq/11 Protein -> MAPK Cascade | Upregulation of LHβ and GnRHR gene expression, secretion of Luteinizing Hormone (LH). frontiersin.org |
Animal Models in this compound Research
Studies in Bovine Species
Gonadorelin and its analogs are widely utilized in bovine reproductive management to manipulate ovarian function. nih.gov Research in cattle has focused on its effects on luteinizing hormone release, follicular dynamics, and the induction of ovulation. nih.govresearchgate.net
Ovarian Follicle Dynamics and Ovulation Induction
The administration of this compound to bovine species induces a surge of LH, which can trigger the ovulation of dominant follicles that are at least 10 mm in diameter. nih.govwesternranchsupply.com The ovulatory response, however, can be variable and is influenced by the specific gonadorelin product used and the physiological state of the animal. nih.govwesternranchsupply.com
In one study comparing different gonadorelin formulations in nonlactating Holstein cows, the proportion of dominant follicles that ovulated was significantly higher in cows treated with one formulation of this compound tetrahydrate (Cystorelin; 18 out of 19) compared to another (Fertagyl; 11 out of 19) or to gonadorelin hydrochloride (Factrel; 4 out of 7). nih.gov However, this difference in ovulation rate between products was not observed in beef heifers. nih.gov Another study evaluating four commercially available gonadorelin products in lactating dairy cows also found significant differences in ovulation response, with rates ranging from 55.3% to 85.0%. westernranchsupply.com The disappearance of the dominant follicle, primarily through ovulation, after GnRH treatment is a consistent finding, with rates reported as high as 73% to 100% depending on the specific analog used. nih.gov This induced ovulation is typically followed by the emergence of a new, synchronous follicular wave. nih.gov
Luteinizing Hormone Release and Follicular Wave Emergence
The primary mechanism by which gonadorelin influences follicular dynamics is through the acute release of LH from the pituitary gland. bachem.comnih.gov Studies in cattle have characterized the LH surge following gonadorelin administration. Both mean and peak plasma LH concentrations were found to be higher in cattle treated with a specific this compound tetrahydrate product (Cystorelin) compared to other formulations. nih.govnih.gov This greater LH release was associated with a higher ovulation rate in Holstein cows. nih.gov
The timing of the LH peak can also vary. In Holstein cows, one gonadorelin product induced an LH peak 2 hours after treatment, while another induced a peak at 1 hour. nih.gov In beef heifers, maximal LH concentrations were reached more rapidly, often by 30 minutes post-treatment. nih.gov Following the induced ovulation, a new follicular wave typically emerges. While the day of follicular wave emergence was not significantly different between various gonadorelin treatment groups, it was affected by whether or not ovulation occurred. nih.gov In nearly all heifers treated with GnRH analogs, the disappearance of the dominant follicle was followed by the emergence of a new follicular wave within two days. nih.gov
Interactive Data Table: Comparative Efficacy of Gonadorelin Products in Bovine Species
| Study Subject | Gonadorelin Product | Ovulation Rate | Peak LH Concentration (Mean) | Reference |
|---|---|---|---|---|
| Lactating Dairy Cows | Cystorelin (diacetate) | 76.7% (112/146) | Not specified in this study | westernranchsupply.com |
| Factrel (hydrochloride) | 55.3% (73/132) | Not specified in this study | westernranchsupply.com | |
| Fertagyl (diacetate) | 73.6% (103/140) | Not specified in this study | westernranchsupply.com | |
| Ovacyst (diacetate) | 85.0% (119/140) | Not specified in this study | westernranchsupply.com | |
| Non-lactating Holstein Cows | Cystorelin (diacetate) | 94.7% (18/19) | Higher than other groups | nih.gov |
| Fertagyl (diacetate) | 57.9% (11/19) | Lower than Cystorelin | nih.gov | |
| Factrel (hydrochloride) | 57.1% (4/7) | Intermediate | nih.gov | |
| Beef Heifers | Cystorelin (diacetate) | 60% (6/10) | Higher than Fertagyl | nih.gov |
| Fertagyl (diacetate) | 60% (6/10) | Lower than Cystorelin | nih.gov |
Estrus Synchronization Protocols
This compound is a key component in various estrus synchronization protocols in cattle, designed to control the estrous cycle and facilitate fixed-time artificial insemination (AI). These protocols manipulate the follicular waves of the ovaries to ensure a predictable ovulation time.
Commonly used protocols involving this compound include Ovsynch, CO-Synch, and variations of these. The Ovsynch protocol involves an initial injection of a gonadotropin-releasing hormone (GnRH) product, such as this compound, followed by a prostaglandin (B15479496) F2α (PGF2α) injection seven days later, and a second GnRH injection 48 hours after that, with AI occurring approximately 16 hours later. nih.gov The initial this compound injection is intended to induce ovulation or luteinization of a dominant follicle, initiating a new follicular wave. beefrepro.org The subsequent PGF2α injection causes the regression of the corpus luteum, and the final this compound injection triggers a synchronized ovulation.
The CO-Synch protocol is similar to Ovsynch, but AI is performed concurrently with the second GnRH injection. beefrepro.org This eliminates the need for estrus detection and reduces labor. beefrepro.org Variations of these protocols, such as the 5-day or 7-day CO-Synch + CIDR (Controlled Internal Drug Release) protocols, incorporate a progesterone-releasing intravaginal device to further control the cycle. researchgate.net For instance, in a 5-day CO-Synch + CIDR protocol, cattle receive this compound and a CIDR insert on day -5, followed by CIDR removal and a PGF2α injection on day 0, and then a final GnRH injection with timed AI at 72 hours. researchgate.net
Research has focused on optimizing these protocols to improve pregnancy rates. For example, the "7-11 Synch" protocol was developed to better synchronize the first follicular wave and the timing of ovulation in postpartum beef cows. nih.gov Studies have also investigated the efficacy of different GnRH compounds within these protocols. frontiersin.org
Table 1: Comparison of Estrus Synchronization Protocols Incorporating this compound
| Protocol | Key Steps | Purpose of this compound |
| Ovsynch | GnRH injection, followed by PGF2α 7 days later, and a second GnRH injection 48 hours after PGF2α. | Induces ovulation/luteinization of dominant follicle; triggers synchronized ovulation. nih.gov |
| CO-Synch | Similar to Ovsynch, but AI is concurrent with the second GnRH injection. | Same as Ovsynch, with the final injection timed with AI. beefrepro.org |
| 5-Day CO-Synch + CIDR | GnRH and CIDR insert on day -5; CIDR removal and PGF2α on day 0; GnRH and timed AI at 72 hours. | Initiates a new follicular wave; induces synchronized ovulation. researchgate.net |
| 7-11 Synch | Involves feeding melengestrol (B123420) acetate (B1210297) (MGA) for 7 days with a PGF2α injection on the last day, followed by a second PGF2α injection 11 days after MGA cessation. Often used in conjunction with a GnRH-based protocol. | Used within the subsequent timed AI protocol to synchronize ovulation. nih.gov |
Repeat Breeding Syndrome Management
Repeat breeding syndrome (RBS) in cattle, where cows fail to conceive after multiple inseminations despite showing regular estrus cycles, is a significant cause of economic loss in the dairy industry. cabidigitallibrary.orgbohrium.com Preclinical research has explored the use of this compound to improve fertility in these animals. The underlying issues in RBS can include hormonal imbalances and asynchronies, such as a delayed luteinizing hormone (LH) surge and delayed ovulation. cabidigitallibrary.org
Studies have investigated the administration of GnRH analogues like gonadorelin acetate at the time of AI to address these issues. The rationale is that a GnRH injection can help ensure a timely LH surge and ovulation, thereby improving the chances of fertilization.
One study evaluated the effects of single-timed AI (SAI) and double-timed AI (DAI) with and without gonadorelin acetate administration in repeat breeder cows. cabidigitallibrary.org The results indicated that double injections of a GnRH analogue, combined with DAI, improved the pregnancy rate in these cows. cabidigitallibrary.orgbohrium.com The administration of GnRH at the time of AI and again 12 days post-AI was shown to increase the diameter of the corpus luteum and serum progesterone (B1679170) levels, which are crucial for maintaining pregnancy. cabidigitallibrary.org
Another study demonstrated that administering a GnRH analogue at the time of AI significantly improved the conception rate in repeat breeding crossbred cows compared to an untreated control group. cabidigitallibrary.org This suggests that GnRH therapy can be a valuable tool for managing RBS by optimizing the hormonal environment around the time of insemination.
Studies in Other Mammalian Species
Mares: Ovulation Induction and LH Response
In equine reproduction, controlling the timing of ovulation is crucial for successful breeding management, especially with artificial insemination. Preclinical studies have investigated the efficacy of this compound for inducing ovulation in cyclic mares.
One study aimed to determine if this compound tetrahydrate could elicit an increased LH secretion and induce ovulation. iastate.edu Mares with a developing follicle were treated with either this compound or a saline control. The results showed that treatment with this compound significantly reduced the mean number of days to ovulation compared to the control group (2.25 days vs. 3.23 days). iastate.eduiastatedigitalpress.com Furthermore, 71% of the treated mares ovulated within 48 hours of treatment, compared to only 14% of the control mares. iastatedigitalpress.com
While the treatment effectively hastened ovulation, the study noted that the variation in the time to ovulation was similar between the treated and control groups. iastate.eduiastatedigitalpress.com Analysis of plasma LH levels indicated a tendency for higher levels shortly after treatment, but this increase was not sustained. iastate.edu This suggests that while this compound can effectively hasten ovulation in mares, further research may be needed to develop protocols that also reduce the variability in the timing of ovulation. iastate.eduiastatedigitalpress.com
Rodent Models for Reproductive Physiology Studies
Rodent models are instrumental in fundamental reproductive physiology research, and gonadorelin and its analogues have been studied in these models to understand the mechanisms of GnRH action. To overcome the limitations of rodent receptors having poor activity with human-specific GnRH analogues, humanized GnRH receptor mouse models have been developed. nih.gov
In one such study, a "knock-in" mouse model was generated to express the human GNRHR1. nih.gov These mice exhibited a significant reduction in pituitary GNRHR1 transcripts and protein expression. nih.gov Interestingly, while female knock-in mice showed normal pubertal onset, they experienced prolonged estrous cycles and reduced fertility as adults. nih.gov Both male and female knock-in mice had a reduced serum LH response to a GnRH challenge, indicating impaired GNRHR1 signaling. nih.gov This model proved valuable for testing a human-specific GnRH1 antagonist, which successfully blocked the GnRH1-induced LH surge in the knock-in mice but had no effect in wild-type mice. nih.gov
Another study in normal rats investigated the biodistribution of a radiolabeled gonadorelin conjugate ([67Ga]-DTPA-gonadorelin) to image GnRH receptors. akjournals.com The results showed significant accumulation of the tracer in the ovaries and breast tissue shortly after injection, which aligns with the known distribution of GnRH receptors. akjournals.com This type of research in rodent models helps to visualize and understand the distribution and function of GnRH receptors in various tissues.
Comparative Studies with Other GnRH Compounds in Animal Models
Several GnRH compounds are used in veterinary medicine, and preclinical studies have compared the efficacy of this compound with other analogues. These comparisons often focus on ovulation rates, LH response, and resulting pregnancy rates in various animal models.
In beef cattle, studies have compared this compound tetrahydrate (GDT) with gonadorelin hydrochloride (GH). One large-scale study found no significant differences in pregnancy rates per AI (PR/AI) between cows treated with GH and those treated with GDT in either a 7-day CO-Synch + CIDR protocol or a 7&7 Synch protocol. frontiersin.orgresearchgate.net There were also no differences in ovarian parameters or estrus expression between the two GnRH compounds. frontiersin.orgresearchgate.net
In contrast, some research in dairy cows has suggested that GDT may lead to a greater rate of ovulation than GH. frontiersin.org These conflicting results may be due to physiological differences between high-producing dairy cows and suckled beef cows. frontiersin.org
Another study in Bos indicus heifers and cows compared the effects of gonadorelin with another GnRH analogue, buserelin (B193263), on LH release and ovulatory response. globalgen.vet In heifers, buserelin induced a significantly greater LH peak and a higher ovulation rate compared to gonadorelin, regardless of the dose. globalgen.vet In cows, buserelin also resulted in a greater LH peak, but a significant increase in ovulation was only observed with a double dose of buserelin. globalgen.vet
In mares, the GnRH analogue Gonadorelin [6-D-Phe] was shown to be effective in inducing ovulation within 48 hours, with an efficacy comparable to other commonly used agents like hCG and deslorelin. researchgate.netpferdeheilkunde.de
Table 2: Summary of Comparative GnRH Compound Studies in Animal Models
| Animal Model | GnRH Compounds Compared | Key Findings |
| Beef Cattle | This compound tetrahydrate (GDT) vs. Gonadorelin hydrochloride (GH) | No significant difference in pregnancy rates or ovarian parameters. frontiersin.orgresearchgate.net |
| Bos indicus Heifers and Cows | Gonadorelin vs. Buserelin | Buserelin induced a greater LH peak and higher ovulation rate in heifers. In cows, only a double dose of buserelin significantly increased ovulation. globalgen.vet |
| Mares | Gonadorelin [6-D-Phe] vs. Control | Gonadorelin [6-D-Phe] effectively induced ovulation within 48 hours, comparable to other agents like hCG and deslorelin. researchgate.netpferdeheilkunde.de |
Toxicological and Safety Assessments in Preclinical Models
Preclinical toxicological and safety assessments are essential to determine the potential adverse effects of any new compound before it can be considered for wider use. For this compound, these assessments are typically conducted in various animal models to evaluate its safety profile.
Reproductive toxicology studies in rats and rabbits have not shown any evidence of harm to the fetus from gonadorelin acetate. hres.ca Specifically, there was no evidence of teratogenicity when administered intravenously at doses significantly higher than the recommended human dose. hres.ca
General toxicology assessments for gonadorelin formulations indicate that it is not classified as a reactivity hazard and is stable under normal conditions. merck.com Acute toxicity studies in rats and mice have shown a high LD50 (lethal dose for 50% of the population), suggesting low acute oral toxicity. merck.compolypeptide.com However, prolonged or repeated exposure may have effects on the endocrine system. merck.com
The safety data sheet for a gonadorelin formulation lists potential hazards, including the possibility of causing an allergic skin reaction and being suspected of damaging fertility or the unborn child with prolonged or repeated exposure. merck.com It is also noted that inhalation of dust may have effects on the gonads. polypeptide.com These preclinical safety assessments are crucial for establishing safe handling and administration practices.
Reproductive and Developmental Toxicity Studies
Regulatory assessment documents for veterinary medicinal products indicate a lack of submitted data on reproductive and developmental toxicity for Gonadorelin. A summary report from the Committee for Veterinary Medicinal Products for Gonadotrophin Releasing Hormone (Gonadorelin) explicitly states that no data on reproductive toxicity or teratogenicity were provided for their review europa.eu.
While specific preclinical studies on fertility, embryo-fetal development, and pre- and postnatal effects are not detailed in the available public assessment reports, safety data sheets for Gonadorelin acetate provide general hazard statements. These documents indicate that Gonadorelin is suspected of damaging fertility or the unborn child. The potential chronic effects are noted to include impaired fertility, with the risk of abortion and changes in sex hormones. It is also advised that pregnant women or women of child-bearing age should handle the product with caution due to the unknown effects of accidental exposure defra.gov.uk.
Assessment of Acute and Chronic Exposure Effects
The evaluation of acute and chronic toxicity of this compound in preclinical settings has yielded some specific findings for single-dose exposure, while information on long-term exposure remains more general.
An acute toxicity study was conducted in mice to determine the effects of a single intravenous administration of Gonadorelin. The findings from this study are summarized in the table below.
| Species | Route of Administration | Dose Range (mg/kg bw) | Observed Effects |
|---|---|---|---|
| Mice | Intravenous (i.v.) | 1-50 | No toxic effects observed europa.eu |
Regarding chronic exposure, detailed preclinical study data is not extensively available in the public domain. However, safety data sheets for Gonadorelin formulations suggest that prolonged or repeated exposure may cause damage to organs, specifically targeting the endocrine system. These effects are attributed to the pharmacological activity of the compound.
Clinical Research and Therapeutic Applications of Gonadorelin Diacetate
Induction of Ovulation and Fertility Treatment
Pulsatile administration of gonadorelin (B1671987) is a therapeutic strategy that aims to replicate the physiological secretion of GnRH, thereby inducing follicular development, ovulation, and normal luteal phase function in women with certain types of infertility. clinicaltrials.govujms.net This approach is particularly beneficial for conditions characterized by deficient endogenous GnRH secretion.
Hypothalamic Amenorrhea
Hypothalamic amenorrhea is a condition characterized by the absence of menstruation due to a disruption in the pulsatile secretion of GnRH from the hypothalamus. ujms.net This can be caused by factors such as stress, excessive exercise, or significant weight loss. Pulsatile administration of gonadorelin diacetate serves as a replacement for the deficient endogenous GnRH, restoring the normal signaling pathway to the pituitary gland. hres.caujms.net
Clinical research has demonstrated that this therapeutic approach can successfully induce follicular maturation, ovulation, and subsequent corpus luteum formation in a high percentage of treatment cycles. ujms.net By mimicking the natural hormonal fluctuations, pulsatile gonadorelin therapy supports the development of a single dominant follicle, which is a key advantage over other ovulation induction methods. clinicaltrials.gov
| Condition | Therapeutic Agent | Mechanism of Action | Primary Outcome |
|---|---|---|---|
| Hypothalamic Amenorrhea | This compound (Pulsatile) | Replacement of deficient endogenous GnRH | Induction of ovulation |
Hypogonadotropic Hypogonadism
Hypogonadotropic hypogonadism is a disorder characterized by low levels of gonadotropins (LH and FSH) due to a problem with the pituitary gland or the hypothalamus. nih.gov In cases where the dysfunction originates in the hypothalamus, pulsatile gonadorelin therapy can be an effective treatment for inducing fertility. bachem.comwikipedia.org This condition can be congenital, such as in Kallmann syndrome, or acquired. clinicaltrials.govwikipedia.org
Studies have shown that pulsatile GnRH administration can stimulate the patient's own pituitary to release LH and FSH, leading to gonadal steroid production and gametogenesis. drugbank.comnih.gov Research comparing pulsatile gonadorelin therapy to cyclical gonadotropin therapy in men with congenital hypogonadotropic hypogonadism found that the pulsatile pump induced spermatogenesis earlier. nih.gov In women with GnRH deficiency, the intravenous route of pulsatile GnRH administration has been found to be superior for inducing normal ovulation and menstruation. clinicaltrials.gov
| Disorder | Treatment | Key Advantage | Supporting Evidence |
|---|---|---|---|
| Hypogonadotropic Hypogonadism | Pulsatile this compound | Utilizes the patient's endogenous gonadotropin production | Earlier spermatogenesis induction compared to cyclical gonadotropin therapy in males |
Ovarian Hyperstimulation Syndrome Risk in Pulsatile GnRH Treatment
A significant advantage of using pulsatile GnRH for ovulation induction is the reduced risk of ovarian hyperstimulation syndrome (OHSS) compared to treatment with exogenous gonadotropins. clinicaltrials.gov OHSS is a potentially serious complication of controlled ovarian stimulation, characterized by enlarged ovaries and a fluid shift from the intravascular to the third space. The preservation of the normal ovarian-pituitary feedback mechanism during pulsatile GnRH therapy helps to prevent the over-recruitment of follicles and excessive estradiol (B170435) production, which are key factors in the development of OHSS. clinicaltrials.gov
While the risk is lower, it is not entirely eliminated. The use of a GnRH agonist to trigger final oocyte maturation, instead of human chorionic gonadotropin (hCG), is a strategy employed to further mitigate the risk of OHSS, especially in high-risk patients. nih.govresearchgate.net
Diagnostic Applications in Reproductive Disorders
This compound is also a valuable tool for assessing the function of the hypothalamic-pituitary-gonadal axis. wikipedia.orgmayoclinic.org By administering a bolus of gonadorelin and measuring the subsequent response of LH and FSH, clinicians can gain insights into the integrity of this critical reproductive hormonal system.
Evaluation of Pituitary Gonadotrope Function
The gonadorelin stimulation test is used to evaluate the functional capacity and response of the gonadotropes in the anterior pituitary gland. drugbank.com Following the administration of gonadorelin, blood samples are taken to measure the levels of LH and FSH. A normal response is characterized by a prompt increase in LH and a less pronounced rise in FSH. drugbank.com This test can help determine if a patient's hypogonadism is due to a pituitary or hypothalamic deficiency. In some gonadal function disorders, the FSH response may be greater than the LH response. drugbank.com
| Diagnostic Test | Agent Used | Hormones Measured | Primary Purpose |
|---|---|---|---|
| Gonadorelin Stimulation Test | This compound | Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH) | Evaluation of pituitary gonadotrope function |
Clinical Efficacy and Outcome Studies
Pregnancy Rates and Ovulation Success
This compound, a synthetic form of gonadotropin-releasing hormone (GnRH), is utilized to induce ovulation in women diagnosed with primary hypothalamic amenorrhea. Clinical studies have demonstrated its efficacy in achieving both ovulation and pregnancy in this patient population.
In a notable clinical trial involving 48 women with primary hypothalamic amenorrhea, treatment with pulsatile gonadorelin acetate (B1210297) resulted in a 94% ovulation rate (45 out of 48 patients). Among the 43 patients who desired to conceive, 58% (25 patients) successfully became pregnant. The treatment proved effective even for individuals who had previously failed to ovulate with other induction methods.
A summary of treatment regimens for women with primary hypothalamic amenorrhea indicated that 16% (37 out of 236) resulted in pregnancy. The route of administration appeared to influence success, with intravenous delivery showing a higher pregnancy rate of 19% (33 out of 175 regimens) compared to 7% (4 out of 61 regimens) for subcutaneous administration.
The following table summarizes the ovulation and pregnancy rates observed in clinical studies of gonadorelin acetate for hypothalamic amenorrhea.
Comparative Clinical Trials with Other GnRH Compounds
Comparative studies have been conducted to evaluate the efficacy of this compound against other GnRH compounds in various clinical settings.
In the context of assisted reproductive technologies (ART), a retrospective study compared the outcomes of different GnRH agonists—triptorelin (B344507) acetate, leuprorelin (B1674837), and goserelin (B1671991) acetate—in women undergoing IVF/ICSI-ET with a long protocol. nih.gov The results indicated that the goserelin acetate group had the highest clinical pregnancy rate (57.9%) and live birth rate (52.6%), although the differences were not statistically significant compared to the triptorelin acetate (41.7% and 32.5%, respectively) and leuprorelin (39.4% and 33.3%, respectively) groups. nih.gov
Another area of comparison is in veterinary medicine, particularly in dairy cows, where different gonadorelin products have been evaluated for their ability to induce ovulation. A study comparing four commercially available gonadorelin products (Cystorelin, Factrel, Fertagyl, and Ovacyst) found a significant difference in ovulation response. nih.gov Ovacyst showed the highest ovulation rate at 85.0%, followed by Cystorelin (76.7%) and Fertagyl (73.6%), while Factrel had the lowest at 55.3%. nih.gov
Further research in bovine models has compared gonadorelin with buserelin (B193263), another GnRH analog. In one study, buserelin induced a greater luteinizing hormone (LH) peak and a higher ovulation rate in heifers compared to gonadorelin, regardless of the dose. globalgen.vet
The following table provides a comparative overview of clinical outcomes from studies involving different GnRH compounds.
Table 2: Comparative Outcomes of Different GnRH Compounds
| Study Context | Compounds Compared | Key Findings |
|---|---|---|
| IVF/ICSI-ET in Women | Triptorelin acetate vs. Leuprorelin vs. Goserelin acetate | Goserelin acetate showed the highest, though not statistically significant, clinical pregnancy rate (57.9%) and live birth rate (52.6%). nih.gov |
| Ovulation Induction in Dairy Cows | Cystorelin vs. Factrel vs. Fertagyl vs. Ovacyst | Ovulation rates differed significantly: Ovacyst (85.0%), Cystorelin (76.7%), Fertagyl (73.6%), Factrel (55.3%). nih.gov |
| Ovulation Induction in Heifers | Gonadorelin vs. Buserelin | Buserelin resulted in a greater LH peak and a higher ovulation rate compared to gonadorelin. globalgen.vet |
Adverse Reactions and Safety Profile in Clinical Use
The use of this compound is associated with a range of potential adverse reactions. Common side effects include headache, nausea, and mild abdominal pain. webmd.com Local injection site reactions such as mild irritation, redness, or bruising may also occur. webmd.compatsnap.com
More serious, though less common, adverse effects have been reported. Ovarian hyperstimulation syndrome (OHSS) is a rare but potentially severe complication that can manifest with severe pelvic pain, nausea, vomiting, and fluid buildup in the abdomen and chest. webmd.com Allergic reactions, while infrequent, can be serious and present with rash, itching, swelling, severe dizziness, and difficulty breathing. webmd.compatsnap.com
Mechanisms of Hypersensitivity Reactions
Hypersensitivity reactions to gonadorelin and other GnRH analogs are typically classified as Type I, or immediate hypersensitivity reactions. medscape.com This type of reaction is mediated by immunoglobulin E (IgE) antibodies. medscape.com The mechanism involves an initial sensitization phase where exposure to the allergen (in this case, the GnRH compound) leads to the production of specific IgE antibodies. These antibodies then attach to the surface of mast cells and basophils. researchgate.net
Upon subsequent exposure to the same allergen, the IgE molecules are cross-linked, triggering the degranulation of these cells and the release of various inflammatory mediators, such as histamine. medscape.comresearchgate.net This release of mediators is responsible for the clinical manifestations of an allergic reaction, which can range from localized skin reactions like urticaria (hives) to systemic and life-threatening conditions such as anaphylaxis. researchgate.netnih.govplos.org
Cases of anaphylactic reactions to GnRH agonists have been documented, highlighting the potential for severe hypersensitivity. researchgate.netplos.org Skin testing can be used to identify an IgE-mediated allergy to a specific GnRH analog. nih.gov
Endocrine-Related Adverse Effects
As a modulator of the hypothalamic-pituitary-gonadal axis, this compound can lead to endocrine-related adverse effects. The hormonal fluctuations induced by the treatment can affect menstrual cycles, potentially causing irregular periods or temporary cessation of menstruation. patsnap.com These effects are generally reversible after the discontinuation of the medication. patsnap.com
Mood changes have also been reported as a possible side effect, with some individuals experiencing mood swings, irritability, or depressive symptoms. patsnap.com The use of multiple doses of gonadorelin can lead to an increase in estrogens and progestins, which may worsen hormone-dependent tumors. mayoclinic.orgdrugs.com
Considerations for Special Populations (e.g., Pregnant Women)
The use of this compound in pregnant women has been studied, particularly during the first trimester. Clinical studies involving 47 pregnant patients (resulting in 51 pregnancies) who used gonadorelin acetate during the first trimester showed no apparent adverse effects on the course of the pregnancy. hres.ca Follow-up reports on the infants born to these women did not reveal any adverse effects or complications attributable to the medication. hres.ca Based on these findings, it appears that the risk of fetal harm is remote when the drug is used during early pregnancy. hres.ca
Despite this, it is recommended that women of child-bearing age handle the product with caution. hpra.ie Pregnant women are advised not to administer the product due to the unknown effects of accidental exposure to GnRH analogues. hpra.ie
Table of Compounds Mentioned
| Compound Name |
|---|
| Buserelin |
| Clomifene |
| Cystorelin |
| Darolutamide |
| Docetaxel |
| Estradiol benzoate |
| Estrogen |
| Factrel |
| Fertagyl |
| Follicle-stimulating hormone (FSH) |
| Ganirelix |
| Gonadorelin |
| Gonadorelin acetate |
| This compound |
| Goserelin acetate |
| Human chorionic gonadotropin (hCG) |
| Human menopausal gonadotropin (hMG) |
| Lecirelin |
| Letrozole |
| Leuprorelin |
| Leuprolide acetate |
| Luteinizing hormone (LH) |
| Nafarelin |
| Ovacyst |
| Progesterone (B1679170) |
| Progestin |
| Relugolix |
| Testosterone (B1683101) |
| Triptorelin |
Analytical Methodologies and Quality Control for Gonadorelin Diacetate
Spectroscopic and Chromatographic Techniques
Spectroscopic and chromatographic methods form the cornerstone of analytical procedures for Gonadorelin (B1671987) Diacetate, providing detailed information on its structure, purity, and concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of Gonadorelin Diacetate. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase to separate the peptide from its impurities. nih.gov
The stability and purity of Gonadorelin Acetate (B1210297) have been effectively monitored using HPLC, demonstrating its utility in quality control throughout the product lifecycle, from the drug substance to the reconstituted material. nih.gov Method development for the analysis of Gonadorelin often involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation. researchgate.netgoogle.com For instance, a C18 column is frequently employed as the stationary phase. drugfuture.comakjournals.com The mobile phase typically consists of a mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid or acetic acid) and an organic solvent such as acetonitrile. google.comdrugfuture.com Elution can be performed under isocratic conditions (constant mobile phase composition) or with a gradient (varying mobile phase composition) to achieve optimal separation of Gonadorelin from any related substances. google.comdrugfuture.com Detection is commonly carried out using UV spectrophotometry at wavelengths around 215 nm or 220 nm. google.comdrugfuture.com
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | C18 (e.g., 4.6-mm × 10-cm, 5-µm packing L1; 4.6-mm × 25-cm, 5-µm packing L1) | drugfuture.com |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water or 0.1% aqueous acetic acid | google.comnih.gov |
| Mobile Phase B | Acetonitrile with 0.1% trifluoroacetic acid | google.comnih.gov |
| Flow Rate | Approximately 1.5 mL/min | drugfuture.com |
| Detection | UV at 215 nm or 220 nm | google.comdrugfuture.com |
| Elution Mode | Isocratic or Gradient | google.comdrugfuture.com |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for the detection and quantification of Gonadorelin. nih.gov This technique is particularly valuable for analyzing Gonadorelin in complex biological matrices, such as urine, for applications like doping control. nih.govdshs-koeln.de The method typically involves a sample preparation step, which may include solid-phase extraction and immunoaffinity purification, to isolate the analyte from interfering substances. nih.gov
In MS/MS analysis, the precursor ion corresponding to the molecular weight of Gonadorelin is selected and fragmented to produce characteristic product ions. The detection of these specific transitions provides a high degree of certainty in the identification and quantification of the peptide. nih.gov The method can be validated for parameters such as specificity, linearity, limit of detection (LOD), precision, and accuracy to ensure reliable results. nih.gov For example, a validated LC-MS/MS method for the determination of Gonadotropin-Releasing Hormone (GnRH) in human urine demonstrated a limit of detection of approximately 5 pg/mL. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Application | Detection of Gonadorelin in human urine for doping control | nih.gov |
| Sample Preparation | Solid-phase extraction followed by immunoaffinity purification | nih.gov |
| Instrumentation | Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q Trap 4000 or LTQ Orbitrap) | nih.gov |
| Precursor Ion (GnRH) | m/z corresponding to the molecular weight of GnRH | nih.gov |
| Product Ions (GnRH) | y5 (m/z = 498.3147), y7 (m/z = 748.4100), and b8 (m/z = 1011.4795) | nih.gov |
| Limit of Detection (LOD) | Approximately 5 pg/mL | nih.gov |
| Linearity | 5-300 pg/mL | nih.gov |
| Precision (Inter/Intraday) | < 20% | nih.gov |
| Accuracy | 105% | nih.gov |
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is an electrokinetic separation method that serves as a valuable orthogonal technique to HPLC for the analysis of synthetic peptides like Gonadorelin. nih.gov The separation in CZE is based on the charge-to-mass ratio of the analytes as they migrate through a capillary under the influence of an electric field. wikipedia.org This different separation mechanism makes CZE an excellent tool for detecting impurities that may not be resolved by HPLC. nih.gov
For hydrophobic peptides such as Gonadorelin, which may exhibit poor peak shape or even precipitate in purely aqueous buffers, the use of organic modifiers in the buffer system is often necessary. nih.gov Solvents like acetonitrile, methanol, and isopropanol (B130326) can be incorporated into buffers such as sodium phosphate (B84403) or triethylammonium (B8662869) phosphate to improve the electrophoretic migration and resolution of these peptides. nih.gov The ability of CZE to separate peptides with identical formal charges suggests a mixed separation mechanism that involves not only charge and structure but also adsorptive interactions with the capillary wall. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |
| Application | Orthogonal method to HPLC for purity analysis of synthetic peptides | nih.gov |
| Buffer Systems | Sodium phosphate, Triethylammonium phosphate | nih.gov |
| Organic Modifiers | Acetonitrile, Methanol, Isopropanol | nih.gov |
| Instrumentation | Capillary electrophoresis system with a high-voltage power supply and detector | wikipedia.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of this compound. researchgate.net ¹H NMR, in particular, provides a detailed fingerprint of the molecule, allowing for its unambiguous identification. A key application of ¹H NMR in the quality control of Gonadorelin is the ability to distinguish between Gonadorelin acetate and this compound. This distinction is made possible by the intensity of the acetate peak, which appears as a singlet at approximately 1.9 ppm. researchgate.net The integral of this peak is proportional to the number of acetate counter-ions present in the molecule.
For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. ox.ac.uk This technique offers high precision and accuracy without the need for a calibration curve specific to the analyte.
| Parameter | Observation/Technique | Reference |
|---|---|---|
| Spectroscopy | ¹H Nuclear Magnetic Resonance (NMR) | researchgate.net |
| Application | Identification and differentiation of Gonadorelin acetate and this compound | researchgate.net |
| Key Signal | Acetate peak (singlet) | researchgate.net |
| Chemical Shift (δ) | Approximately 1.9 ppm | researchgate.net |
| Quantification Method | Quantitative NMR (qNMR) with an internal standard | ox.ac.uk |
Immunochemical and Affinity Sensing Approaches
Immunochemical and affinity sensing methods offer high sensitivity and selectivity for the detection of Gonadorelin, often in complex biological fluids.
Development of Bioassays for Gonadorelin Detection
Bioassays provide a functional measure of Gonadorelin and are crucial for its detection, particularly in biological samples. A notable development in this area is the biomimetic enzyme-linked immunosorbent assay (BELISA). nih.gov This assay utilizes a molecularly imprinted polymer (MIP) as a synthetic antibody, offering a stable and cost-effective alternative to traditional immunoassays. researchgate.net The BELISA for Gonadorelin operates on a competitive principle, where the analyte in the sample competes with a labeled version of Gonadorelin for binding sites on the MIP. nih.gov The resulting signal is inversely proportional to the concentration of Gonadorelin in the sample. nih.gov
A BELISA developed for Gonadorelin demonstrated a detection limit of 277 pmol/L with good reproducibility in both standard solutions and urine samples. nih.gov The performance of such assays can be validated against established methods like mass spectrometry. nih.gov Furthermore, the World Health Organization has established an International Reference Preparation (IRP) of Gonadorelin for Bioassay to standardize the measurement of its biological activity. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Assay Type | Biomimetic Enzyme-Linked Immunosorbent Assay (BELISA) | nih.gov |
| Recognition Element | Molecularly Imprinted Polymer (MIP) | nih.gov |
| Principle | Competitive binding | nih.gov |
| Detection Limit | 277 pmol/L | nih.gov |
| Reproducibility (CV%) | 4.07% in standard solutions, 5.24% in urine samples | nih.gov |
| International Standard | International Reference Preparation of Gonadorelin for Bioassay (coded 77/596) | nih.gov |
Analytical Challenges in Peptide Hormone Analysis
Matrix Effects in Biological Samples
The quantitative analysis of this compound in biological samples, such as plasma, serum, and urine, is often complicated by the presence of endogenous components that constitute the sample matrix. These components can interfere with the ionization process of the analyte and the internal standard in mass spectrometry-based assays, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, ultimately affecting the accuracy, precision, and sensitivity of the analytical method.
Matrix effects are a significant challenge in bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). The co-eluting matrix components can compete with the analyte of interest for ionization, leading to a decreased signal (ion suppression) or, in some cases, an increased signal (ion enhancement) longdom.orgnih.gov. The extent of these effects can vary between different lots of the same biological matrix and even between individual samples, introducing variability and potentially compromising the reliability of the results nih.govmedipharmsai.com.
Detailed Research Findings
Several studies on Gonadotropin-Releasing Hormone (GnRH), the parent compound of Gonadorelin, and its synthetic analogues have highlighted the importance of evaluating and mitigating matrix effects during method validation.
A notable study focused on the quantification of endogenous GnRH in ewe plasma using a nano-HPLC-HRMS method provides specific data on matrix effects. The researchers assessed the matrix effect by comparing the analyte's signal in a post-extraction spiked sample to its signal in a neat solution at three different concentration levels. The results, as detailed in the table below, showed varying degrees of signal suppression.
| Analyte Concentration Level | Matrix Effect (%) | Type of Effect |
|---|---|---|
| Low Quality Control (LQC) | 77.5 | Ion Suppression |
| Medium Quality Control (MQC) | 58.2 | Ion Suppression |
| High Quality Control (HQC) | 74.4 | Ion Suppression |
This table summarizes the matrix effect observed at three different concentration levels for Gonadotropin-Releasing Hormone (GnRH) in ewe plasma, as reported in a study by Mecarelli et al. (2022) nih.gov.
The data indicates that the degree of ion suppression is not constant and can fluctuate with the analyte concentration nih.gov. Interestingly, this study also compared the matrix effect in a surrogate matrix to that in human plasma and found the values to be comparable, suggesting that a surrogate matrix could be a viable option for the quantification of GnRH nih.gov.
Another research effort validating a method for the determination of several GnRH synthetic analogues in urine for doping control purposes also underscored the significance of matrix effects. The validation parameters included an assessment of matrix effects, which were found to cause both ion suppression and enhancement. For the panel of peptides studied, the ion suppression effect ranged from 0% to 49.4%, while a notable ion enhancement effect was also observed, ranging between 100% and 264.6% researchgate.net. This wide range highlights the unpredictable nature of matrix effects and the necessity of their thorough evaluation for each specific analyte and biological matrix.
To counteract these matrix effects, various strategies are employed during the development of analytical methods. These include:
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to remove interfering components from the biological sample before analysis chromatographyonline.comresearchgate.net.
Chromatographic Separation: Optimizing the liquid chromatography conditions to separate the analyte from co-eluting matrix components can significantly reduce interference nih.gov.
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is a common and effective way to compensate for matrix effects, as the SIL-IS is expected to be affected by the matrix in the same way as the analyte nih.govresearchgate.net.
Regulatory Science and Gonadorelin Diacetate
Regulatory Approval Pathways for Gonadorelin (B1671987) Diacetate Formulations
The regulatory approval for gonadorelin diacetate formulations, like any pharmaceutical product, is a rigorous process overseen by national or regional regulatory bodies. These agencies are tasked with ensuring the safety, efficacy, and quality of drugs before they are made available to the public. In the United States, the Food and Drug Administration (FDA) is the primary regulatory authority, while the European Medicines Agency (EMA) holds this responsibility for the European Union. europa.eu
The pathway to marketing approval typically begins with a New Drug Application (NDA). This comprehensive dossier includes extensive data from preclinical and clinical trials to demonstrate the drug's safety and effectiveness for a specific indication. For gonadorelin, which is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH), the initial approval would have followed this pathway. drugbank.com Gonadorelin acetate (B1210297) was first approved by the FDA in 1989 under NDA 019687, but this approval has since been discontinued (B1498344). regulations.gov Currently, there are no marketed FDA-approved products containing gonadorelin acetate as the active moiety. regulations.govumaryland.edu
For generic versions of this compound to enter the market, a manufacturer would typically submit an Abbreviated New Drug Application (ANDA). The generic drug approval process does not require the repetition of expensive and time-consuming clinical studies. fda.gov Instead, the applicant must demonstrate that the generic product is bioequivalent to the brand-name drug, meaning it behaves the same way in the body. fda.govfda.gov The generic manufacturer must also prove it can reliably produce a high-quality product and that the label is the same as the brand-name drug's label. fda.govfda.gov
In the European Union, a centralized marketing authorization granted by the European Commission, following a scientific evaluation by the EMA, is valid in all EU member states, as well as in Iceland, Liechtenstein, and Norway. europa.eu The EMA offers several pathways for marketing authorization, including specific routes for generic and biosimilar medicines. europa.eueuropa.eu Gonadorelin acetate is recognized in the European Pharmacopoeia, which provides common quality standards. regulations.gov
Although previously approved gonadorelin products are discontinued in the U.S., the compound is available for veterinary use in numerous countries, including the United States, Canada, and throughout Europe. wikipedia.orggovinfo.gov It is also available from compounding pharmacies with a valid prescription, which addresses the clinical need for patients when a commercial product is unavailable. regulations.govempowerpharmacy.com
Table 1: Key Regulatory Agencies and Approval Pathways
| Regulatory Agency | Region | Key Approval Pathways | Relevance to this compound |
| Food and Drug Administration (FDA) | United States | New Drug Application (NDA), Abbreviated New Drug Application (ANDA) for generics. | Approved gonadorelin acetate and hydrochloride products are currently discontinued. regulations.govumaryland.edu |
| European Medicines Agency (EMA) | European Union | Centralised Marketing Authorisation, including pathways for generics and biosimilars. | Gonadorelin acetate is recognized in the European Pharmacopoeia. regulations.gov |
| Ministry of Food and Drug Safety (MFDS) | South Korea | Regulates pharmaceutical products. | Manufacturers may have a Korean Drug Master File (KDMF). pharmacompass.com |
| Pharmaceuticals and Medical Devices Agency (PMDA) | Japan | Reviews Drug Master Files (JDMF) during product approval. | Manufacturers may have a Japanese Drug Master File (JDMF). pharmacompass.com |
Pharmacovigilance and Post-Market Surveillance
Pharmacovigilance is the science and set of activities related to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. longdom.org For this compound, this process is crucial for monitoring its safety and efficacy once it is on the market. Post-market surveillance complements pre-approval clinical trials by tracking the drug's performance in real-world settings, which involve a much larger and more diverse patient population than the controlled environment of clinical studies. longdom.orgjliedu.ch
A primary goal of pharmacovigilance is to identify adverse drug reactions (ADRs) that may not have been detected during clinical trials. longdom.org This ongoing monitoring allows for a continuous assessment of the drug's benefit-risk profile. jliedu.ch Pharmaceutical companies are legally required to report adverse events to regulatory agencies like the FDA and EMA. longdom.org In the U.S., healthcare professionals and patients can voluntarily report side effects to the FDA through programs like MedWatch, using the 1-800-FDA-1088 phone number. mayoclinic.org
The pharmacovigilance process for this compound involves several key components:
Adverse Event Reporting: Manufacturers must establish systems to collect and report adverse events. umbrex.com For compounded drugs, the FDA emphasizes the importance of outsourcing facilities reporting adverse events to the agency. fda.gov
Signal Detection: Regulatory authorities and manufacturers analyze adverse event data to identify new or changing safety signals. umbrex.com
Periodic Safety Update Reports (PSURs): Manufacturers are required to submit these reports to regulators at regular intervals. PSURs provide a comprehensive summary of the safety data collected during the post-marketing phase, allowing for a reassessment of the drug's risk-benefit balance. longdom.orgvaayath.com
Risk Management Plans (RMPs): These plans are often required to identify, characterize, and minimize a product's important risks. umbrex.com
Effective post-market surveillance ensures that any new safety concerns related to this compound are identified promptly, leading to regulatory actions if necessary. jliedu.ch These actions can range from updating the drug's labeling to, in rare cases, withdrawing the product from the market. longdom.org
International Regulatory Guidelines and Harmonization
The regulation of pharmaceuticals like this compound often involves collaboration and harmonization of standards across different countries to ensure global public health. International guidelines help to streamline the development and approval process, ensuring that medicines meet consistent standards of quality, safety, and efficacy, regardless of where they are manufactured or sold.
One key aspect of harmonization is the establishment of common technical requirements. Pharmacopoeias play a vital role in this by setting quality standards for active pharmaceutical ingredients (APIs) and finished products. Gonadorelin acetate is recognized in the United States Pharmacopeia (USP) and the European Pharmacopoeia, which indicates that a monograph exists detailing its quality specifications. regulations.govusp.org This allows manufacturers to follow a consistent set of standards for identity, purity, and strength.
International organizations and collaborations facilitate this harmonization:
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH): The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely adopted and have become a global standard.
World Health Organization (WHO): The WHO plays a role in setting global norms and standards for pharmaceuticals. The ATC/DDD (Anatomical Therapeutic Chemical/Defined Daily Dose) system, managed by a WHO Collaborating Centre, classifies gonadorelin under the code H01CA01. fhi.no
For a globally marketed product like gonadorelin, which is available for veterinary use in many countries including the US, Canada, the UK, Australia, and Japan, adherence to these international standards is critical. wikipedia.org Manufacturers often prepare a Drug Master File (DMF), a confidential document submitted to regulatory authorities like the FDA, which contains detailed information about the facilities, processes, and materials used in manufacturing, processing, and packaging. pharmacompass.com This allows regulators in different regions to review the same core information, facilitating a more efficient approval process.
Ethical Considerations in Research and Clinical Application
The use of this compound in both research and clinical settings is governed by fundamental ethical principles designed to protect the rights, safety, and well-being of participants and patients. nih.gov These considerations are particularly complex for GnRH analogs due to their influence on the endocrine system and reproductive health. nih.govnih.gov
Key ethical principles guiding the use of this compound include:
Beneficence and Non-maleficence: These principles require that any use of the drug should aim to produce a net benefit for the patient while minimizing potential harm. northwestern.edu For instance, in fertility treatments, the potential benefit of achieving pregnancy must be weighed against any risks. nih.gov
Autonomy: This principle emphasizes the right of individuals to make their own decisions about their healthcare. northwestern.edu Central to autonomy is the process of informed consent, where patients or research participants are given comprehensive information about the treatment or study, including its purpose, procedures, potential risks, and benefits, before they agree to participate. nih.govnih.gov
Justice: This principle relates to the fair distribution of benefits, risks, and costs. In the context of gonadorelin, this could involve ensuring equitable access to treatment for those who need it. units.it
The informed consent process is a cornerstone of ethical clinical research. nih.govjmir.org It is not a one-time event but an ongoing dialogue between the researcher and the participant. nih.govnih.gov For research involving gonadorelin, the informed consent form must clearly outline the study's purpose, the experimental nature of the procedures, and any potential long-term effects. nih.govclinicaltrials.gov Special considerations apply to vulnerable populations, such as minors, where assent from the child and consent from a parent or guardian are required. jmir.org
Ethical debates have arisen concerning the use of GnRH analogs in specific contexts, such as for fertility preservation in cancer patients or for pubertal suppression in adolescents with gender dysphoria. nih.govresearchgate.net In these situations, the ethical analysis is complex, involving considerations about long-term impacts on fertility and the decision-making capacity of adolescents. northwestern.eduresearchgate.net Research ethics committees and institutional review boards (IRBs) play a crucial role in reviewing research protocols to ensure they are ethically sound and that the rights and welfare of human subjects are protected. nih.gov
Table 2: Ethical Principles in Gonadorelin Research and Application
| Ethical Principle | Core Concept | Application to this compound |
| Beneficence | Acting in the best interest of the patient or research participant. | Using gonadorelin to achieve a desired therapeutic outcome, such as inducing ovulation. drugbank.com |
| Non-maleficence | "Do no harm"; avoiding the causation of harm. | Carefully considering potential side effects and long-term impacts before initiating treatment. northwestern.edu |
| Autonomy | Respecting the decision-making capacities of individuals. | Ensuring a robust informed consent process is in place for both clinical treatment and research participation. nih.gov |
| Justice | Fair distribution of benefits, risks, and resources. | Ensuring equitable access to gonadorelin-based therapies for eligible patient populations. units.it |
Q & A
Q. What are the key chemical and stability properties of Gonadorelin diacetate relevant to in vivo studies?
this compound is a decapeptide with the molecular formula . It is hygroscopic, freely soluble in water and methanol, and sparingly soluble in ethanol. Stability considerations include storage in controlled environments to prevent degradation due to its hygroscopic nature. Analytical methods such as HPLC are recommended for quantification, adhering to pharmacopeial standards (96.0–102.0% purity criteria) .
Q. How is this compound typically administered in bovine reproductive studies?
Standard protocols involve intramuscular injections (e.g., 100 μg dose) as part of estrous synchronization programs. Experimental designs often combine it with progesterone implants (CIDR) and prostaglandins (PGF2α) to control ovarian follicular dynamics. Monitoring includes ultrasonography for ovarian morphology and blood sampling for progesterone (P4) and estradiol (E2) analysis .
Q. What analytical techniques are employed to quantify this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the primary method, validated against pharmacopeial standards (e.g., USP, Eur. Ph.). Stability testing under varying temperatures and humidity conditions is critical due to its hygroscopic nature. Mass spectrometry may supplement structural confirmation .
Q. What are the primary pharmacological mechanisms of this compound in the hypothalamic-pituitary-gonadal (HPG) axis?
Gonadorelin binds to G-protein-coupled receptors on pituitary gonadotrophs, triggering intracellular calcium influx and synthesis/release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism underpins its use in ovulation induction and treatment of cystic ovarian disease .
Advanced Research Questions
Q. How do researchers design crossover studies to assess bioequivalence between different GnRH formulations?
A double-blind, two-period crossover design is standard. For example, 24 cows are randomized into two groups receiving either this compound tetrahydrate or semicarbonate. Serum LH levels are measured at 12 timepoints post-administration (10–1,440 minutes). Key endpoints include maximal LH concentration (), area under the curve (AUC), and time to . Statistical equivalence is confirmed via ANOVA or nonparametric tests if data are skewed .
Q. What methodologies are used to analyze the luteinizing hormone (LH) response to this compound administration?
Frequent blood sampling (e.g., every 10–30 minutes for 24 hours) is combined with radioimmunoassay (RIA) or ELISA for LH quantification. Data normalization accounts for baseline hormone variability. Nonlinear regression models or mixed-effects analyses are applied to compare LH pulse amplitude and frequency between treatment groups .
Q. How can researchers address variability in LH response data when evaluating GnRH efficacy?
Covariates such as basal progesterone levels, estrous cycle stage, and parity are included in statistical models. For example, cows with progesterone >1 ng/mL at treatment exhibit attenuated LH responses. Stratified randomization or mixed-effects models adjust for these variables .
Q. What considerations are critical when translating this compound dosing protocols from bovine to equine models?
Species-specific pharmacokinetics require dose adjustments. In mares, a single 86 µg intramuscular injection induces ovulation within 48 hours in 80% of cases. Ultrasonography confirms follicular rupture, and LH assays validate hypothalamic-pituitary activation. Statistical power calculations must account for smaller sample sizes in equine studies .
Methodological Notes
- Statistical Rigor : Use nonparametric tests (e.g., Wilcoxon) for skewed LH data. Power analysis should ensure ≥80% detection of clinically relevant differences (e.g., 20% change in AUC) .
- Ethical Compliance : Adhere to animal welfare guidelines for repeated blood sampling and hormone treatments.
- Data Reproducibility : Detailed protocols for hormone assays and ultrasonography must be included in supplementary materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
